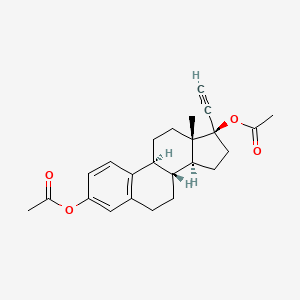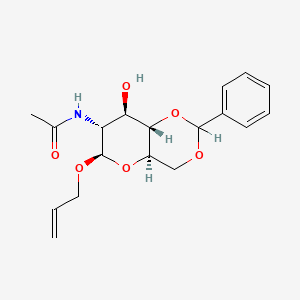
3'-Deoxy-3'-fluorothymidine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-fluorothymidine-d3 is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position of the sugar moiety. This modification imparts unique properties to the compound, making it valuable in various scientific research applications, particularly in the fields of virology and oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorothymidine-d3 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of the sugar moiety are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the fluorine atom: The protected sugar is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Coupling with thymine: The fluorinated sugar is coupled with thymine using a glycosylation reaction, typically in the presence of a Lewis acid catalyst.
Deprotection: The protecting groups are removed to yield the final product, 3’-Deoxy-3’-fluorothymidine-d3.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluorothymidine-d3 follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-3’-fluorothymidine-d3 undergoes various chemical reactions, including:
Substitution reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide or thiols can be used in the presence of a base like sodium hydride.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution reactions: Products include azido or thiol derivatives.
Oxidation reactions: Products include oxidized forms of the sugar moiety.
Reduction reactions: Products include reduced forms of the sugar moiety.
Hydrolysis: Products include thymine and the corresponding sugar derivative.
Applications De Recherche Scientifique
3’-Deoxy-3’-fluorothymidine-d3 has several scientific research applications:
Virology: It is used as an antiviral agent, particularly in the study of human immunodeficiency virus (HIV) and other retroviruses.
Oncology: It is used in cancer research to study cell proliferation and the efficacy of anticancer drugs.
Molecular biology: It is used as a tracer in nucleoside metabolism studies.
Pharmacology: It is used in the development and testing of new antiviral and anticancer drugs.
Mécanisme D'action
3’-Deoxy-3’-fluorothymidine-d3 exerts its effects by incorporating into the DNA of replicating cells. The fluorine atom at the 3’ position prevents further elongation of the DNA chain, leading to termination of DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The compound targets the DNA polymerase enzyme, which is responsible for DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): Similar structure but without deuterium labeling.
2’,3’-Didehydro-2’,3’-dideoxythymidine (D4T): Another nucleoside analog used as an antiviral agent.
2’,3’-Dideoxyinosine (DDI): A nucleoside analog used in the treatment of HIV.
Uniqueness
3’-Deoxy-3’-fluorothymidine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of drug distribution and metabolism is crucial.
Propriétés
Numéro CAS |
1346523-18-9 |
|---|---|
Formule moléculaire |
C₁₀H₁₀D₃FN₂O₄ |
Poids moléculaire |
247.24 |
Synonymes |
1-(3’-Deoxy-3’-fluoro-β-D-pentofuranosyl)thymine-d3; 3’-Fluoro-3’-_x000B_deoxythymidine-d3; 3’-Fluorodeoxythymidine-d3; 3’-Fluorothymidine-d3; Alovudine-d3; CL 184824-d3; FLT-d3; MIV 310-d3; NSC 140025-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)






